molecular formula C11H13N3O2 B3023982 N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide CAS No. 446278-50-8

N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide

Número de catálogo: B3023982
Número CAS: 446278-50-8
Peso molecular: 219.24 g/mol
Clave InChI: VPUORNRQAAQSNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Introduction to N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide in Contemporary Medicinal Chemistry

Historical Context of Cyclopropane-Containing Pharmacophores

Cyclopropane’s journey from a laboratory curiosity to a medicinal chemistry staple began with August Freund’s 1881 synthesis via intramolecular Wurtz reaction. Initially valued for its anesthetic properties in the 1930s, cyclopropane’s high ring strain (27.5 kcal/mol) and planar geometry later revealed advantages in drug design:

  • Conformational restriction : The 60° bond angles enforce rigid geometries, reducing entropic penalties during target binding.
  • Enhanced bioavailability : Shorter C-C bonds (1.51 Å) increase membrane permeability compared to linear alkanes.
  • Metabolic resistance : Stronger C-H bonds (110 kcal/mol vs. 98 kcal/mol in ethane) hinder oxidative metabolism.
Table 1: Notable Cyclopropane-Containing Therapeutics
Drug Name Indication Role of Cyclopropane Source
Prasugrel Antiplatelet Stabilizes active metabolite conformation
Ticagrelor Cardiovascular Enhances P2Y12 receptor binding affinity
Maraviroc HIV Optimizes CCR5 receptor interactions

The 2016 review by Talele catalogs cyclopropane’s ability to address eight critical drug discovery challenges, from reducing off-target effects to improving blood-brain barrier penetration. Modern synthetic techniques, such as biocatalytic cyclopropanation using engineered myoglobin, now enable stereoselective production of complex cyclopropane derivatives like this compound.

Rational Design Principles for Hydrazinocarbonyl-Phenyl Hybrid Architectures

The hydrazinocarbonyl-phenyl moiety introduces complementary functionalities to cyclopropane’s physicochemical profile:

  • Metal coordination : The hydrazide (-CONHNH2) group chelates transition metals, enabling catalysis or allosteric modulation.
  • Hydrogen bonding : Dual NH groups serve as hydrogen bond donors/acceptors for target engagement.
  • Condensation reactivity : Hydrazines undergo Schiff base formation for prodrug strategies.
Table 2: Key Physicochemical Properties of this compound
Property Value Significance Source
Molecular formula C11H13N3O2 Balanced lipophilicity/hydrophilicity
Molecular weight 219.24 g/mol Compliant with Lipinski’s Rule of Five
Hydrogen bond donors 3 Enhanced target binding specificity
Rotatable bonds 4 Controlled molecular flexibility

Structural hybridization follows three key principles:

  • Spatial complementarity : The cyclopropane’s planar geometry orients the hydrazide group for optimal target interaction.
  • Electronic modulation : The electron-withdrawing cyclopropane carbonyl alters hydrazide pKa (predicted ΔpKa ≈ 1.2).
  • Synthetic tractability : Chemoenzymatic routes using myoglobin variants achieve >99% enantiomeric excess in cyclopropanation.

The compound’s SMILES string (C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NN) reveals two pharmacophoric elements: the cyclopropanecarboxamide core and the para-substituted hydrazinocarbonyl group. This arrangement enables simultaneous engagement of hydrophobic pockets (via cyclopropane) and polar binding sites (via hydrazide).

Propiedades

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-14-11(16)8-3-5-9(6-4-8)13-10(15)7-1-2-7/h3-7H,1-2,12H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUORNRQAAQSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220423
Record name 4-[(Cyclopropylcarbonyl)amino]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446278-50-8
Record name 4-[(Cyclopropylcarbonyl)amino]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446278-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Cyclopropylcarbonyl)amino]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide typically involves the reaction of 4-isocyanatobenzoyl chloride with cyclopropanecarboxylic acid hydrazide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Análisis De Reacciones Químicas

Hydrazide Group Reactivity

The hydrazinocarbonyl (-CONHNH₂) group is the most reactive site, enabling nucleophilic and condensation reactions.

Hydrazone Formation

Hydrazides readily condense with carbonyl compounds (e.g., aldehydes, ketones) under mild acidic or neutral conditions to form hydrazones. For example:

N 4 Hydrazinocarbonyl phenyl cyclopropanecarboxamide+RCOHydrazone Derivative+H2O\text{N 4 Hydrazinocarbonyl phenyl cyclopropanecarboxamide}+\text{RCO}\rightarrow \text{Hydrazone Derivative}+\text{H}_2\text{O}

Conditions : Ethanol/water (1:1), room temperature, 2–6 hours .

ReactantProductYieldConditionsSource
AcetophenoneN-[4-(Phenylhydrazonecarbonyl)phenyl]cyclopropanecarboxamide78%EtOH, 25°C, 4 hr

Cyclization Reactions

The hydrazide group facilitates heterocycle synthesis. For instance, reaction with β-ketoesters yields pyrazole derivatives:

Hydrazide+ ketoesterHCl Pyrazole 3 carboxamide\text{Hydrazide}+\text{ ketoester}\xrightarrow{\text{HCl }}\text{Pyrazole 3 carboxamide}

Key Data :

  • Reaction time: 8–12 hours

  • Temperature: 80–100°C

  • Catalyst: Concentrated HCl or acetic acid .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes ring-opening or functionalization under specific conditions.

Acid-Catalyzed Ring Opening

Cyclopropanes open in the presence of strong acids (e.g., HBr or H₂SO₄) to form alkenes or alkyl halides:

Cyclopropane+HBr1 Bromo 3 phenylpropane derivative\text{Cyclopropane}+\text{HBr}\rightarrow \text{1 Bromo 3 phenylpropane derivative}

Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0–5°C

  • Yield: 60–85% .

Electrophilic Addition

Electrophiles like halogens (Cl₂, Br₂) add across the cyclopropane ring:

Cyclopropane+Br21 2 Dibromocyclopropane derivative\text{Cyclopropane}+\text{Br}_2\rightarrow \text{1 2 Dibromocyclopropane derivative}

Key Observation : Addition occurs regioselectively at the less substituted C–C bond .

Amide Group Reactivity

The cyclopropanecarboxamide moiety participates in hydrolysis and coupling reactions.

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions, the amide hydrolyzes to cyclopropanecarboxylic acid:

Amide+H2OHCl or NaOHCyclopropanecarboxylic Acid+Ammonia\text{Amide}+\text{H}_2\text{O}\xrightarrow{\text{HCl or NaOH}}\text{Cyclopropanecarboxylic Acid}+\text{Ammonia}

Conditions :

  • Acidic: 6M HCl, reflux, 12 hr

  • Basic: 2M NaOH, 80°C, 8 hr .

Amide Coupling

The carboxamide can act as a substrate in peptide coupling reactions. For example, HATU-mediated coupling with amines yields bis-amide derivatives:

Carboxamide+RNH2HATU DIPEAN Aryl N alkylcyclopropanecarboxamide\text{Carboxamide}+\text{RNH}_2\xrightarrow{\text{HATU DIPEA}}\text{N Aryl N alkylcyclopropanecarboxamide}

Optimized Conditions :

  • Solvent: DMF

  • Base: DIPEA

  • Yield: 70–90% .

Hydrazide Oxidation

Hydrazides oxidize to acyl azides or carboxylic acids using reagents like NaNO₂/HCl:

CONHNH2NaNO2/HClCON3COOH\text{CONHNH}_2\xrightarrow{\text{NaNO}_2/\text{HCl}}\text{CON}_3\rightarrow \text{COOH}

Applications : Intermediate for Curtius rearrangement or direct acid synthesis .

Cyclopropane Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the cyclopropane ring to propane derivatives:

Cyclopropane+H2Propane derivative\text{Cyclopropane}+\text{H}_2\rightarrow \text{Propane derivative}

Conditions :

  • Pressure: 1–3 atm

  • Solvent: Ethanol

  • Yield: 90–95% .

Biological Activity and Derivatives

Derivatives of this compound exhibit inhibitory effects on U937 leukemia cells (IC₅₀: 12–45 μM) . Key modifications include:

  • Hydrazone derivatives : Enhanced antiproliferative activity .

  • Cyclopropane-opened analogs : Improved solubility and pharmacokinetics .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

  • Photodegradation : UV light induces cyclopropane ring cleavage, forming benzene derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide is primarily researched for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Targeting Dipeptidyl Peptidase IV (DPP-IV) : This compound has been identified as a potential inhibitor of DPP-IV, an enzyme implicated in glucose metabolism and diabetes management. Inhibitors of DPP-IV are valuable in treating type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels .
  • Cannabinoid Receptor Activity : Research indicates that derivatives of this compound may exhibit activity at cannabinoid receptors, particularly CB1 receptors, which are involved in pain modulation and appetite regulation. This suggests potential applications in treating conditions like chronic pain and obesity .

The biological activity of this compound has been explored through various studies:

  • Antitumor Activity : Some studies have indicated that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The hydrazine moiety is often associated with increased biological activity, potentially leading to the development of anticancer agents .
  • Anti-inflammatory Properties : Given its interaction with cannabinoid receptors, this compound may also have anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Case Study 1: DPP-IV Inhibition

A study published in the Canadian Patent Database highlighted the synthesis of compounds similar to this compound that demonstrated significant DPP-IV inhibition. These findings suggest that modifications to the hydrazine and cyclopropane structures can enhance biological activity against this target .

Case Study 2: Cannabinoid Receptor Agonism

Research outlined in a patent application indicated that derivatives of this compound could act as agonists at CB1 receptors. This property was linked to potential therapeutic effects in managing pain and appetite-related disorders, showcasing its relevance in developing new treatments for obesity and chronic pain conditions .

Summary Table of Applications

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryDiabetes treatment via DPP-IV inhibitionSignificant inhibition observed in synthesized analogs
Pain ManagementCB1 receptor agonismPotential therapeutic effects noted in pain studies
Antitumor ActivityCytotoxic effects on cancer cellsSimilar structures show promise against cancer lines
Anti-inflammatory EffectsTreatment for rheumatoid arthritisAnti-inflammatory properties linked to cannabinoid activity

Mecanismo De Acción

The mechanism of action of N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide and related compounds:

Compound Name / ID Core Structure Key Substituents Pharmacological Target / Application Reference
This compound Cyclopropanecarboxamide + phenyl –CONHNH₂ at C4-phenyl Hypothesized enzyme inhibition (e.g., kinases)
Filgotinib () Cyclopropanecarboxamide + triazolopyridine –(1,1-dioxidothiomorpholinyl)methyl at biphenyl-triazolopyridine JAK1 inhibitor (rheumatoid arthritis)
Compound 32 () Cyclopropanecarboxamide + pyridine –N′-hydroxycarbamimidoyl and 1,2,4-oxadiazole at C4-phenyl GSK-3β inhibitor (anti-neuroinflammatory)
Compound 44 () Cyclopropanecarboxamide + thiazole –2-(2-methoxyethoxy)pyridin-4-yl at C4-phenyl-thiazole Prion disease therapy (specific target N/A)
Tozasertib () Cyclopropanecarboxamide + pyrimidine –(4-methylpiperazinyl) and –(5-methylpyrazolyl)amino at C4-phenyl-pyrimidine Aurora kinase inhibitor (cancer)

Key Observations :

  • Hydrazinocarbonyl vs. Heterocyclic Substituents: The hydrazinocarbonyl group in the target compound distinguishes it from analogs with bulkier heterocycles (e.g., oxadiazole in Compound 32, pyrimidine in Tozasertib). This may enhance solubility but reduce membrane permeability compared to lipophilic substituents .
  • Positioning of Cyclopropane : In all analogs, the cyclopropane ring is directly attached to the carboxamide group, suggesting a conserved role in conformational restriction and target binding .

Pharmacological and Physicochemical Properties

While direct data for the target compound are absent, inferences can be drawn from analogs:

  • GSK-3β Inhibition (Compound 32): The 1,2,4-oxadiazole and hydroxycarbamimidoyl groups in Compound 32 enhance hydrogen-bonding with GSK-3β’s ATP-binding pocket, achieving IC50 values in the nanomolar range . The hydrazinocarbonyl group may offer similar interactions but with altered kinetics.
  • JAK1 Selectivity (Filgotinib) : The thiomorpholine dioxide group in Filgotinib improves solubility (logP ~2.5) and reduces off-target effects compared to less polar analogs .
  • Kinase Inhibition (Tozasertib): The pyrimidine and piperazinyl substituents confer nanomolar potency against Aurora kinases, suggesting that electron-rich aromatic systems are critical for kinase binding .

Actividad Biológica

N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and proteomics. This article delves into the compound's synthesis, biological mechanisms, and research applications, supported by relevant data tables and findings.

  • Molecular Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 446278-50-8

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials :
    • 4-Isocyanatobenzoyl chloride
    • Cyclopropanecarboxylic acid hydrazide
  • Reaction Conditions :
    • Solvent: Dichloromethane
    • Temperature: 0-5°C
    • Purification: Recrystallization

This method allows for the production of high-purity samples suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, influencing cellular responses. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on receptors to alter physiological responses.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Caspase-dependent apoptosis
MCF-7 (Breast Cancer)20Inhibition of cell proliferation

Proteomics Research

In proteomics, this compound serves as a valuable tool for studying protein interactions and functions. Its hydrazine group enables the formation of stable adducts with carbonyl-containing biomolecules, facilitating the identification of target proteins.

Case Studies

  • Study on Apoptotic Mechanisms :
    • Researchers evaluated the effects of this compound on HeLa cells.
    • Results indicated a significant increase in apoptotic markers after treatment, suggesting its potential as an anticancer agent.
  • Proteomic Profiling :
    • A study utilized this compound to label proteins in a complex mixture.
    • The results highlighted its effectiveness in identifying novel protein interactions involved in cellular stress responses.

Comparison with Similar Compounds

To understand its unique properties, it is essential to compare this compound with structurally similar compounds:

Compound NameStructure TypeUnique Feature
N-[4-(Hydrazinocarbonyl)phenyl]benzamideBenzamideLacks cyclopropane ring
N-[4-(Hydrazinocarbonyl)phenyl]cyclohexanecarboxamideCyclohexaneLarger ring structure

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide, and what intermediates are critical for yield optimization?

  • Methodology : The compound’s synthesis likely involves coupling cyclopropanecarboxylic acid derivatives with hydrazine-containing aromatic amines. Key intermediates include 4-aminobenzhydrazide and cyclopropanecarbonyl chloride. Reaction optimization (e.g., temperature, catalysts) can improve yields, as seen in analogous amide syntheses .
  • Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy .

Q. Which spectroscopic and computational methods are most reliable for structural confirmation of this compound?

  • Methodology :

  • NMR : Assign peaks for the cyclopropane ring (δ ~1.0–2.0 ppm) and hydrazine carbonyl (δ ~160–170 ppm in ¹³C) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), comparing observed vs. theoretical values (e.g., C₁₂H₁₄N₃O₂: 248.1043 g/mol) .
  • InChIKey : Use PubChem-derived identifiers (e.g., JFYPEBDALFFGGC-UHFFFAOYSA-N for structural validation) .

Q. How does the compound’s solubility profile impact in vitro assay design?

  • Methodology : Solubility in DMSO (≥100 mg/mL) and ethanol (≥80 mg/mL) is typical for cyclopropanecarboxamide derivatives. Pre-warm solvents to 37°C to avoid precipitation. For aqueous assays, use ≤1% DMSO to maintain cell viability .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

  • Methodology :

  • Kinase Profiling : Screen against kinase panels (e.g., c-Met, HDACs) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values with reference inhibitors (e.g., Entinostat’s HDAC1 IC₅₀ = 300 nM) .
  • Cell Proliferation Assays : Use MTT/XTT in cancer cell lines (e.g., HepG2) with dose ranges (0.1–100 µM). Normalize to controls and assess apoptosis via flow cytometry .

Q. How does the cyclopropane ring influence metabolic stability and target binding?

  • Data Analysis :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS. Cyclopropane’s rigidity may reduce oxidative metabolism compared to linear alkyl chains .
  • Docking Studies : Model interactions using AutoDock Vina. The cyclopropane ring may enhance hydrophobic binding in kinase pockets (e.g., c-Met’s ATP-binding site) .

Q. What strategies resolve contradictions in solubility or bioactivity data across studies?

  • Methodology :

  • Solubility Reassessment : Use dynamic light scattering (DLS) to detect aggregates. Modify formulations with co-solvents (e.g., PEG 400) .
  • Bioactivity Reproducibility : Validate assays with positive controls (e.g., GDC-0575 for CHK1 inhibition) and standardize cell passage numbers .

Q. Can this compound serve as a prodrug, and how can its bioavailability be optimized?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the hydrazine carbonyl. Test hydrolysis rates in simulated gastric fluid (SGF) .
  • Pharmacokinetics (PK) : Administer orally to rodent models and measure plasma concentrations via LC-MS/MS. Adjust dosing regimens based on half-life (t₁/₂) and AUC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.